molecular formula C17H21N3 B5670072 3-methyl-6-(3-methyl-3-phenylpiperidin-1-yl)pyridazine

3-methyl-6-(3-methyl-3-phenylpiperidin-1-yl)pyridazine

Cat. No. B5670072
M. Wt: 267.37 g/mol
InChI Key: LAWKMQVRBMTEAE-UHFFFAOYSA-N
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Description

Synthesis Analysis

Pyridazine derivatives, including structures similar to 3-methyl-6-(3-methyl-3-phenylpiperidin-1-yl)pyridazine, are synthesized through various methods, emphasizing the adaptability of the pyridazine core in medicinal chemistry. For instance, Contreras et al. (2001) discussed the synthesis and structure-activity relationships of pyridazine analogues as acetylcholinesterase inhibitors, highlighting the versatility of pyridazine derivatives in drug design (Contreras et al., 2001). Additionally, the synthesis of novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives with herbicidal activities showcases the functionalization capacity of the pyridazine ring to generate compounds with diverse biological activities (Xu et al., 2008).

Molecular Structure Analysis

The molecular structure of pyridazine derivatives, including potential configurations of 3-methyl-6-(3-methyl-3-phenylpiperidin-1-yl)pyridazine, can be elucidated using various spectroscopic and crystallographic techniques. Sallam et al. (2021) synthesized and conducted a detailed structure analysis, including DFT calculations, Hirshfeld surface studies, and energy frameworks, on a pyridazine analog, demonstrating the comprehensive analysis required to understand these molecules' molecular architecture (Sallam et al., 2021).

properties

IUPAC Name

3-methyl-6-(3-methyl-3-phenylpiperidin-1-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3/c1-14-9-10-16(19-18-14)20-12-6-11-17(2,13-20)15-7-4-3-5-8-15/h3-5,7-10H,6,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAWKMQVRBMTEAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCCC(C2)(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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